Benzoyl-dl-valine
Overview
Description
Benzoyl-DL-Valine is a derivative of the amino acid valine . It is used for research purposes .
Molecular Structure Analysis
The this compound molecule contains a total of 31 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group . Its molecular formula is C12H15NO3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 221.26 . It is a solid at 20 degrees Celsius . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 451.8±28.0 °C at 760 mmHg . It has a molar refractivity of 59.9±0.3 cm3, and its polar surface area is 66 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
Jun-ichi Oh-hashi and K. Harada (1966) synthesized DL-β-Hydroxyvaline from sodium β,β-dimethylglycidate, which was then aminolysed with benzylamine and hydrogenolysed to obtain N-Benzoyl-DL-β-hydroxyvaline, illustrating a method for obtaining optically pure D-(−)-valine (Oh-hashi & Harada, 1966).
G. P. Slater and H. Spencer (1968) reported the synthesis of L-lactyl-L-valine from L-lactic acid and L-valine, where unexpected production of N-benzoyl-DL-valine benzyl ester occurred. This study highlights the complexity and unexpected outcomes in peptide synthesis involving benzoyl-DL-valine (Slater & Spencer, 1968).
Biochemical and Biophysical Research
Erlanger, Kokowsky, and Cohen (1961) described the synthesis and properties of benzoyl DL-arginine p-nitroanilide, a compound hydrolyzed by trypsin. This research provides insights into the biochemical applications of benzoyl amino acids in enzyme studies (Erlanger, Kokowsky, & Cohen, 1961).
C. Kumari et al. (2017) synthesized benzoyl valine (BV) for nonlinear optical applications. They examined its optical properties, photoluminescence, and potential for fabricating violet lasers, highlighting the diverse applications of benzoyl amino acids in material science (Kumari et al., 2017).
Safety and Hazards
Benzoyl-DL-Valine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Benzoyl-dl-valine is a derivative of the amino acid valine . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized as beneficial ergogenic dietary substances .
Mode of Action
As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids and their derivatives .
Biochemical Pathways
Valine, the parent compound of this compound, is a branched-chain amino acid. The catabolism of branched-chain amino acids involves a reversible transamination that converts these amino acids into branched-chain ketoacids . Valine oxidation produces propionyl-coA, which is converted into methylmalonyl-coA and succinyl-coA . It’s plausible that this compound might be involved in similar biochemical pathways.
Result of Action
For instance, they can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Properties
IUPAC Name |
2-benzamido-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYQNOPLWKCHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280541 | |
Record name | Benzoyl-dl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-80-6, 5699-79-6 | |
Record name | 2901-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC32037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl-dl-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2901-80-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-Benzoyl-DL-valine derivatives in the context of Alzheimer's disease?
A1: Research suggests that N-Benzoyl-DL-valine derivatives, specifically the compound N-benzoyl-DL-valine dimethylamino-ethylamine iodomethylate (TVA), exhibit potent anticholinesterase and antibutyrylcholinesterase activities. [] This is particularly relevant in Alzheimer's disease, as butyrylcholinesterase is known to promote the formation of amyloid beta (Aβ) 25-35 and amyloid aggregates, key contributors to the disease's progression. [] By inhibiting butyrylcholinesterase, TVA might help reduce Aβ aggregation and potentially slow down the development of Alzheimer's disease.
Q2: Are there any structural characterizations available for N-Benzoyl-DL-valine and its derivatives?
A2: Yes, studies have utilized various spectroscopic techniques to characterize the structure of N-Benzoyl-DL-valine derivatives. For instance, ¹H and ¹³C NMR spectroscopy, along with infrared spectroscopy, have been employed to elucidate the structural features of organosilicon(IV) derivatives of N-Benzoyl-amino acids, including N-Benzoyl-DL-valine. [] These analyses provide valuable information about the compound's structure and its potential interactions with biological targets.
Q3: Has the efficacy of N-Benzoyl-DL-valine or its derivatives been evaluated in biological models relevant to Alzheimer's disease?
A3: While the provided research highlights the potential of N-Benzoyl-DL-valine derivatives like TVA, in vitro or in vivo studies specifically using Alzheimer's disease models were not discussed. [] Further research is needed to determine the efficacy and therapeutic window of these compounds in relevant biological systems, such as cell lines or animal models of Alzheimer's disease.
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